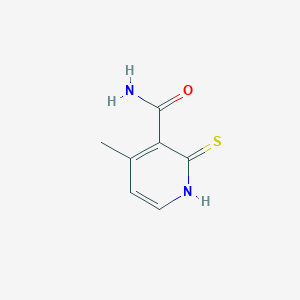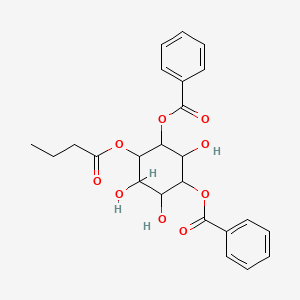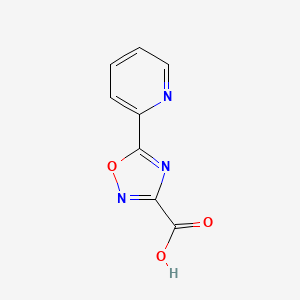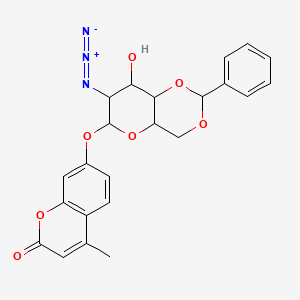
2-Mercapto-4-methylnicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
La 2-Mercapto-4-metilnicotinamida es un compuesto químico con la fórmula molecular C7H8N2OS y un peso molecular de 168.2 g/mol Es un derivado de la nicotinamida, caracterizado por la presencia de un grupo mercapto (-SH) y un grupo metil (-CH3) unidos al anillo de nicotinamida.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de la 2-Mercapto-4-metilnicotinamida generalmente implica la reacción del ácido 4-metilnicotínico con tiourea bajo condiciones específicas. La reacción se lleva a cabo en presencia de un agente deshidratante como el oxicloruro de fósforo (POCl3) para facilitar la formación del grupo mercapto. La mezcla de reacción se calienta luego a una temperatura específica para completar la síntesis .
Métodos de Producción Industrial
La producción industrial de 2-Mercapto-4-metilnicotinamida sigue rutas sintéticas similares pero a una escala mayor. El proceso implica el uso de grandes reactores y un control preciso de las condiciones de reacción para garantizar un alto rendimiento y pureza del producto final. El compuesto luego se purifica utilizando técnicas como la recristalización o la cromatografía para eliminar cualquier impureza .
Análisis De Reacciones Químicas
Tipos de Reacciones
La 2-Mercapto-4-metilnicotinamida experimenta varias reacciones químicas, incluyendo:
Oxidación: El grupo mercapto puede oxidarse para formar disulfuros o ácidos sulfónicos.
Reducción: El compuesto puede reducirse para formar aminas o tioles correspondientes.
Sustitución: El grupo metil puede sufrir reacciones de sustitución con varios electrófilos.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno (H2O2) y permanganato de potasio (KMnO4).
Reducción: Se utilizan agentes reductores como el hidruro de aluminio y litio (LiAlH4) o el borohidruro de sodio (NaBH4).
Sustitución: Los electrófilos como los haluros de alquilo o los cloruros de acilo se utilizan comúnmente en reacciones de sustitución.
Principales Productos Formados
Oxidación: Disulfuros o ácidos sulfónicos.
Reducción: Aminas o tioles.
Sustitución: Varios derivados sustituidos dependiendo del electrófilo utilizado.
Aplicaciones Científicas De Investigación
La 2-Mercapto-4-metilnicotinamida tiene una amplia gama de aplicaciones en la investigación científica, incluyendo:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas más complejas.
Biología: Se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y antioxidantes.
Medicina: Se investiga por sus posibles efectos terapéuticos en el tratamiento de diversas enfermedades.
Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de la 2-Mercapto-4-metilnicotinamida implica su interacción con objetivos moleculares y vías específicas. El grupo mercapto permite que el compuesto forme enlaces covalentes con grupos tiol en proteínas, lo que potencialmente altera su función. Esta interacción puede conducir a varios efectos biológicos, incluida la inhibición de la actividad enzimática y la modulación de las vías de señalización celular .
Comparación Con Compuestos Similares
Compuestos Similares
2-Mercaptonicotinamida: Carece del grupo metil presente en la 2-Mercapto-4-metilnicotinamida.
4-Metilnicotinamida: Carece del grupo mercapto.
Nicotinamida: Carece de los grupos mercapto y metil.
Unicidad
La 2-Mercapto-4-metilnicotinamida es única debido a la presencia de los grupos mercapto y metil, que confieren propiedades químicas distintas y posibles actividades biológicas. Esta combinación de grupos funcionales la convierte en un compuesto valioso para diversas aplicaciones de investigación .
Propiedades
Fórmula molecular |
C7H8N2OS |
|---|---|
Peso molecular |
168.22 g/mol |
Nombre IUPAC |
4-methyl-2-sulfanylidene-1H-pyridine-3-carboxamide |
InChI |
InChI=1S/C7H8N2OS/c1-4-2-3-9-7(11)5(4)6(8)10/h2-3H,1H3,(H2,8,10)(H,9,11) |
Clave InChI |
LGVOEABGRMUMBX-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=S)NC=C1)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Methanol, 1-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methylamino]-](/img/structure/B12288132.png)


![19-Ethyl-7,19-dihydroxy-8-(propoxymethyl)-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione](/img/structure/B12288152.png)
![[4-Acetyloxy-15-[3-(5,5-dimethyl-2,4-dioxo-1,3-oxazolidin-3-yl)-2-hydroxy-3-phenylpropanoyl]oxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9,12-bis(2,2,2-trichloroethoxycarbonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B12288154.png)

![Ethyl 4-[2-(dimethylamino)-3-methoxy-3-oxopropyl]-2-ethoxycarbonylsulfanylimidazole-1-carboxylate](/img/structure/B12288161.png)
![2-[N-(1-Carboxy-3-phenylpropyl)alanyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid](/img/structure/B12288172.png)

